molecular formula C17H16N2O5S2 B2365222 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide CAS No. 896361-46-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide

Cat. No.: B2365222
CAS No.: 896361-46-9
M. Wt: 392.44
InChI Key: RITNERDKAOLOSR-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a synthetic organic compound with a molecular formula of C17H16N2O5S2 and a molecular weight of 392.45 . This compound is characterized by the presence of a benzo[d]thiazole ring system substituted with dimethoxy groups and a benzamide moiety substituted with a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide involves several steps. One common synthetic route includes the following steps :

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of dimethoxy groups: The benzo[d]thiazole intermediate is then subjected to methylation using dimethyl sulfate or a similar methylating agent.

    Formation of the benzamide moiety: The dimethoxybenzo[d]thiazole is then reacted with 4-(methylsulfonyl)benzoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide can be compared with other similar compounds, such as :

    N-(benzo[d]thiazol-2-yl)benzamide: This compound lacks the dimethoxy and methylsulfonyl groups, which may result in different chemical and biological properties.

    N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide: This compound lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide: This compound lacks the dimethoxy groups, which may influence its solubility and interaction with molecular targets.

The presence of the dimethoxy and methylsulfonyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for scientific research.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring system, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions starting from 5,6-dimethoxy-1,3-benzothiazole and 4-methanesulfonylbenzoyl chloride. Key steps in the synthesis include:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate thiourea derivatives.
  • Sulfonamide Formation : The introduction of the methanesulfonyl group is crucial for enhancing the compound's solubility and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators:

  • Caspase Activation : Increased levels of active caspases were observed in treated cells, indicating induction of apoptosis.
  • Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest in MCF-7 cells post-treatment.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with growth and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against multi-drug resistant strains and found significant inhibition compared to standard antibiotics .
  • Cancer Cell Line Analysis : In vitro assays demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability in both MCF-7 and A549 cell lines .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-13-8-12-15(9-14(13)24-2)25-17(18-12)19-16(20)10-4-6-11(7-5-10)26(3,21)22/h4-9H,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITNERDKAOLOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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